3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one
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Overview
Description
3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromo-hydroxyphenyl group and a phenylisobenzofuran moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves the bromination of a precursor compound, followed by cyclization and functional group modifications. One common method includes the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to further reactions to introduce the isobenzofuran moiety and the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono- or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives, quinones, and substituted phenylisobenzofurans .
Scientific Research Applications
3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-hydroxyphenyl group can form hydrogen bonds and halogen interactions with target proteins, modulating their activity. The phenylisobenzofuran moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo-hydroxyphenyl group but lacks the isobenzofuran moiety.
3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure with an acetic acid group instead of the isobenzofuran moiety.
N-(3,5-Dibromo-4-hydroxyphenyl)hexanamide: Contains the dibromo-hydroxyphenyl group with a hexanamide substitution.
Uniqueness
3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its combination of the dibromo-hydroxyphenyl group and the phenylisobenzofuran moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6315-70-4 |
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Molecular Formula |
C20H12Br2O3 |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12Br2O3/c21-16-10-13(11-17(22)18(16)23)20(12-6-2-1-3-7-12)15-9-5-4-8-14(15)19(24)25-20/h1-11,23H |
InChI Key |
VPEHKIYQFVOKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)Br)O)Br |
Origin of Product |
United States |
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